7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It has the molecular formula C9H10BrN and a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines, such as 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, often involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The InChI code for 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H . The SMILES string is Brc1ccc2CCNCc2c1 .Physical And Chemical Properties Analysis
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . It is insoluble in water . The exact melting and boiling points are not documented, but a related compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, has a melting point of 32-35°C and a predicted boiling point of 282.9±40.0 °C .Scientific Research Applications
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- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various pathogens and disorders .
- The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various diseases .
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- THIQ is an important structural motif of various natural products and therapeutic lead compounds .
- Research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
- The methods of application involve various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- The outcomes obtained include the successful synthesis of C(1)-substituted THIQ derivatives, which can be used as precursors for various alkaloids .
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- 7-Bromo-1,2,3,4-tetrahydroisoquinoline is used as a pharmaceutical intermediate .
- The specific methods of application or experimental procedures are not provided, but it’s likely used in the synthesis of pharmaceutical products .
- The outcomes obtained are likely the successful synthesis of pharmaceutical products .
-
- THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders .
- The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various neurodegenerative disorders .
- The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various neurodegenerative disorders .
-
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
- The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various infective pathogens .
- The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various infective pathogens .
-
Synthesis of Indole Derivatives
- Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
- They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
-
- THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders .
- The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various neurodegenerative disorders .
- The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various neurodegenerative disorders .
-
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
- The methods of application or experimental procedures involve the synthesis of THIQ analogs and testing their biological activity against various infective pathogens .
- The outcomes obtained indicate that THIQ based compounds have potent biological activity, making them useful in the treatment of various infective pathogens .
-
Synthesis of Indole Derivatives
- Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
- They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
properties
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLUERSOKOVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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